

Application Notes and Protocols for Preclinical Toxicology Studies of DNDI-6148

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Compound of Interest

Compound Name: DNDI-6148

Cat. No.: B15558969

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DNDI-6148 is a benzoxaborole derivative developed by the Drugs for Neglected Diseases initiative (DNDi) as a potential oral treatment for visceral leishmaniasis.[1][2] It has demonstrated significant in vivo efficacy, with over a 98% reduction in parasite burden in animal models.[1] The primary mechanism of its anti-leishmanial activity is the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3), an endonuclease essential for parasite RNA processing.[1][2]

Preclinical development of **DNDI-6148** has been deprioritized due to observations of reproductive toxicity in preclinical studies.[3] This document provides a detailed overview of the administration of **DNDI-6148** in preclinical toxicology studies, compiling available data and outlining protocols based on published information and general guidelines for such studies.

Summary of Preclinical Toxicology Data

The preclinical safety of **DNDI-6148** was evaluated in both rodent (rat) and non-rodent (cynomolgus monkey) species. The arginine monohydrate salt of **DNDI-6148** was selected for these studies due to its enhanced oral exposure compared to the free acid form.

Table 1: Summary of No Observed Adverse Effect Levels (NOAELs) for DNDI-6148

Species	Sex	Study Duration	NOAEL
Rat	Male & Female	28 days	25 mg/kg/day
Cynomolgus Monkey	Female	28 days	5 mg/kg/day

NOAEL: No Observed Adverse Effect Level

Table 2: Summary of Safety Pharmacology Findings for DNDI-6148

Assessment	Species/System	Key Findings
Cardiovascular	In vitro hERG assay	No significant inhibition of the hERG potassium channel (IC50 >30.0 µM).
Conscious Cynomolgus Monkey (telemetry)	No effects on QTc interval or ECG morphology at oral doses up to 15 mg/kg.	
Central Nervous System	Rat	No major safety concerns up to 25 mg/kg.
Respiratory System	Rat	No major safety concerns up to 25 mg/kg.

Experimental Protocols

The following protocols are based on information from **DNDI-6148** clinical trial documents and general guidelines for preclinical toxicology studies from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).

Preparation of DNDI-6148 Oral Suspension

Objective: To prepare a homogeneous and stable suspension of **DNDI-6148** for oral administration.

Materials:

- **DNDI-6148** arginine monohydrate powder
- ORA-Sweet® vehicle
- Weighing balance
- Spatula
- Glass mortar and pestle
- Graduated cylinder
- Stirring rod
- Amber glass bottles for storage

Protocol:

- Calculate the required amount of **DNDI-6148** and ORA-Sweet® based on the desired concentration and total volume needed for the study.
- Accurately weigh the **DNDI-6148** powder.
- Transfer the powder to a clean, dry glass mortar.
- Measure the required volume of ORA-Sweet®.
- Add a small amount of ORA-Sweet® to the mortar and triturate with the pestle to form a smooth paste.
- Gradually add the remaining ORA-Sweet® while continuously stirring to ensure a uniform suspension.
- Transfer the suspension to an amber glass bottle for storage.
- Label the bottle with the compound name, concentration, date of preparation, and storage conditions.

- The suspension should be prepared extemporaneously and used within 24 hours of preparation.[4]
- Gently swirl the suspension before each administration to ensure homogeneity.

Oral Administration (Gavage) in Rats

Objective: To administer a precise dose of **DNDI-6148** oral suspension to rats.

Materials:

- **DNDI-6148** oral suspension
- Appropriately sized gavage needles (stainless steel or flexible plastic, with a ball-tip)[5]
- Syringes
- Animal balance

Protocol:

- Fast the rats overnight (with access to water) before dosing.[6][7]
- Weigh each rat immediately before dosing to calculate the exact volume to be administered.
- Gently restrain the rat, ensuring that its head and neck are in a straight line with its body to facilitate the passage of the gavage needle.
- Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib) to avoid stomach perforation.
- Attach the gavage needle to the syringe containing the calculated dose volume.
- Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.[5]
- If resistance is met, withdraw the needle and re-insert. Do not force the needle.

- Once the needle is in the correct position, administer the suspension in a slow and steady manner.
- Gently withdraw the needle at the same angle of insertion.[5]
- Return the animal to its cage and observe for any immediate signs of distress.[5]
- The maximum recommended gavage volume for rats is 10 mL/kg.[5]

Oral Administration (Gavage) in Cynomolgus Monkeys

Objective: To administer a precise dose of **DNDI-6148** oral suspension to cynomolgus monkeys.

Materials:

- **DNDI-6148** oral suspension
- Nasogastric tube of appropriate size
- Syringes
- Water for flushing
- Primate chair or other appropriate restraint device

Protocol:

- Fast the monkeys overnight (with access to water) before dosing.
- Weigh each monkey before dosing to calculate the required dose volume.
- Restrain the monkey in a primate chair.
- Measure the length of the nasogastric tube from the nares to the last rib.
- Gently insert the lubricated tip of the nasogastric tube into one of the nares and advance it into the esophagus and then the stomach.

- Confirm the correct placement of the tube.
- Administer the calculated volume of the **DNDI-6148** suspension through the tube.
- Flush the tube with a small amount of water to ensure the full dose is delivered.
- Gently remove the nasogastric tube.
- Return the monkey to its home cage and observe for any adverse reactions.

In-life Observations and Measurements

Objective: To monitor the health status of the animals and detect any signs of toxicity.

Protocol:

- Mortality and Morbidity: Observe animals twice daily.
- Clinical Observations: Perform detailed clinical observations at least once daily, including but not limited to changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
- Body Weight: Record the body weight of each animal shortly before the first dose, weekly thereafter, and at termination.[6]
- Food Consumption: Measure and record food consumption weekly.
- Ophthalmology: Conduct ophthalmological examinations before the start of the study and at termination.
- Hematology and Clinical Chemistry: Collect blood samples at pre-defined intervals (e.g., pre-dose, mid-study, and at termination) for analysis of hematological and clinical chemistry parameters. A comprehensive list of recommended parameters can be found in OECD and FDA guidelines.
- Urinalysis: Collect urine samples at pre-defined intervals for analysis of key parameters.

Terminal Procedures

Objective: To collect tissues for pathological evaluation.

Protocol:

- At the end of the study, euthanize the animals using a humane method.
- Conduct a full necropsy on all animals.
- Record all gross pathological findings.
- Weigh key organs (e.g., liver, kidneys, spleen, brain, heart, testes, ovaries).
- Collect and preserve a comprehensive set of tissues in an appropriate fixative (e.g., 10% neutral buffered formalin) for histopathological examination.

Bioanalytical Method for **DNDI-6148** in Plasma and Tissues

Objective: To quantify the concentration of **DNDI-6148** in biological matrices to assess systemic exposure.

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been published for the quantification of **DNDI-6148** in human plasma and various mouse biomatrices.[\[4\]](#)[\[8\]](#)[\[9\]](#) This method can be adapted for other preclinical species.

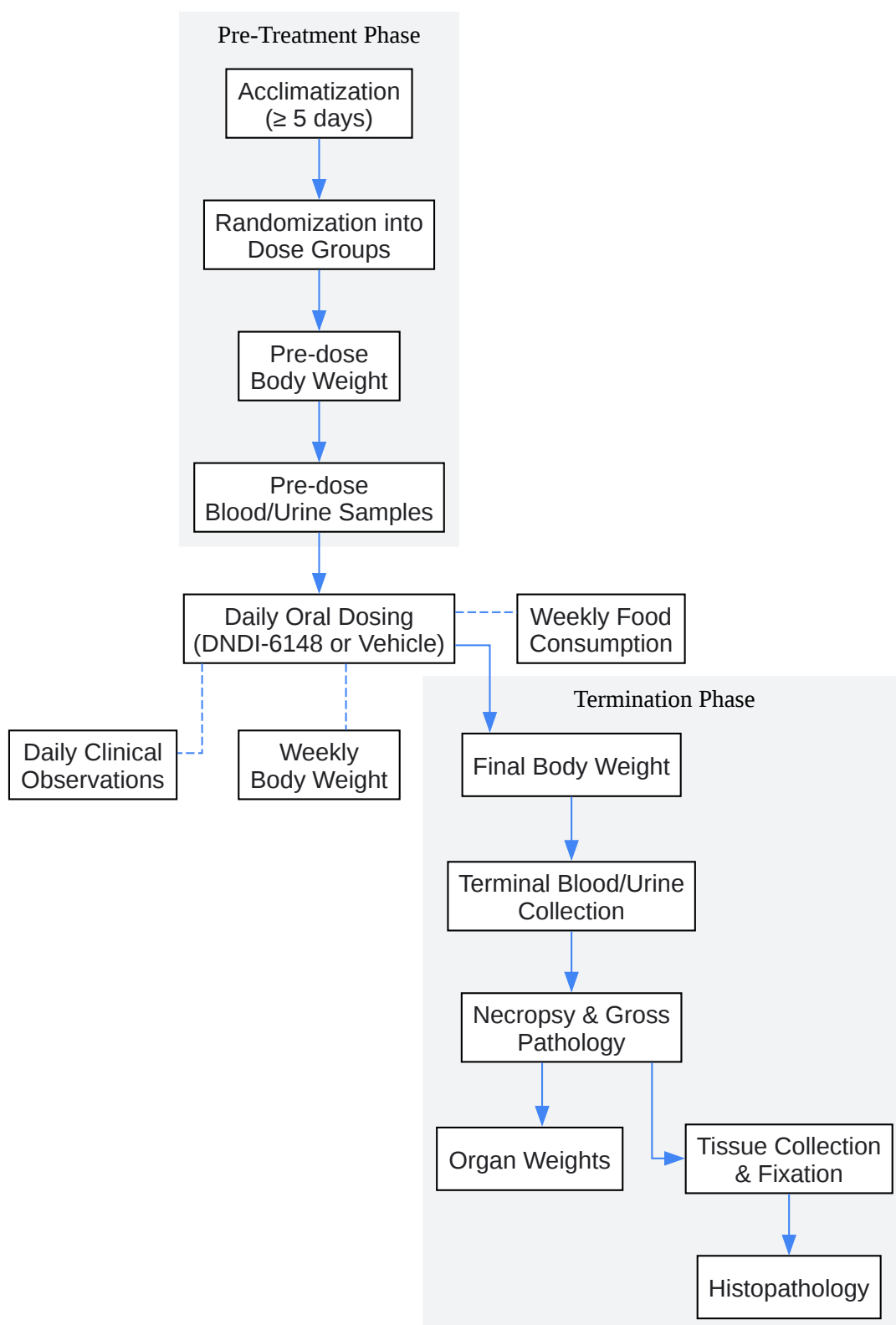
Method Summary:

- Sample Preparation: Protein precipitation for plasma samples. For tissues, an enzymatic homogenization workflow using collagenase A has been shown to be effective.[\[4\]](#)[\[8\]](#)
- Chromatography: Reversed-phase UPLC on a C18 column with gradient elution.[\[10\]](#)
- Detection: Tandem mass spectrometry (MS/MS) operating in positive ionization mode.[\[10\]](#)
- Internal Standard: A stable isotopically-labeled internal standard for **DNDI-6148** should be used to compensate for matrix effects.[\[8\]](#)

- Validation: The method should be validated according to the relevant regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[\[4\]](#)[\[8\]](#)

Visualizations

Experimental Workflow for a 28-Day Oral Toxicology Study

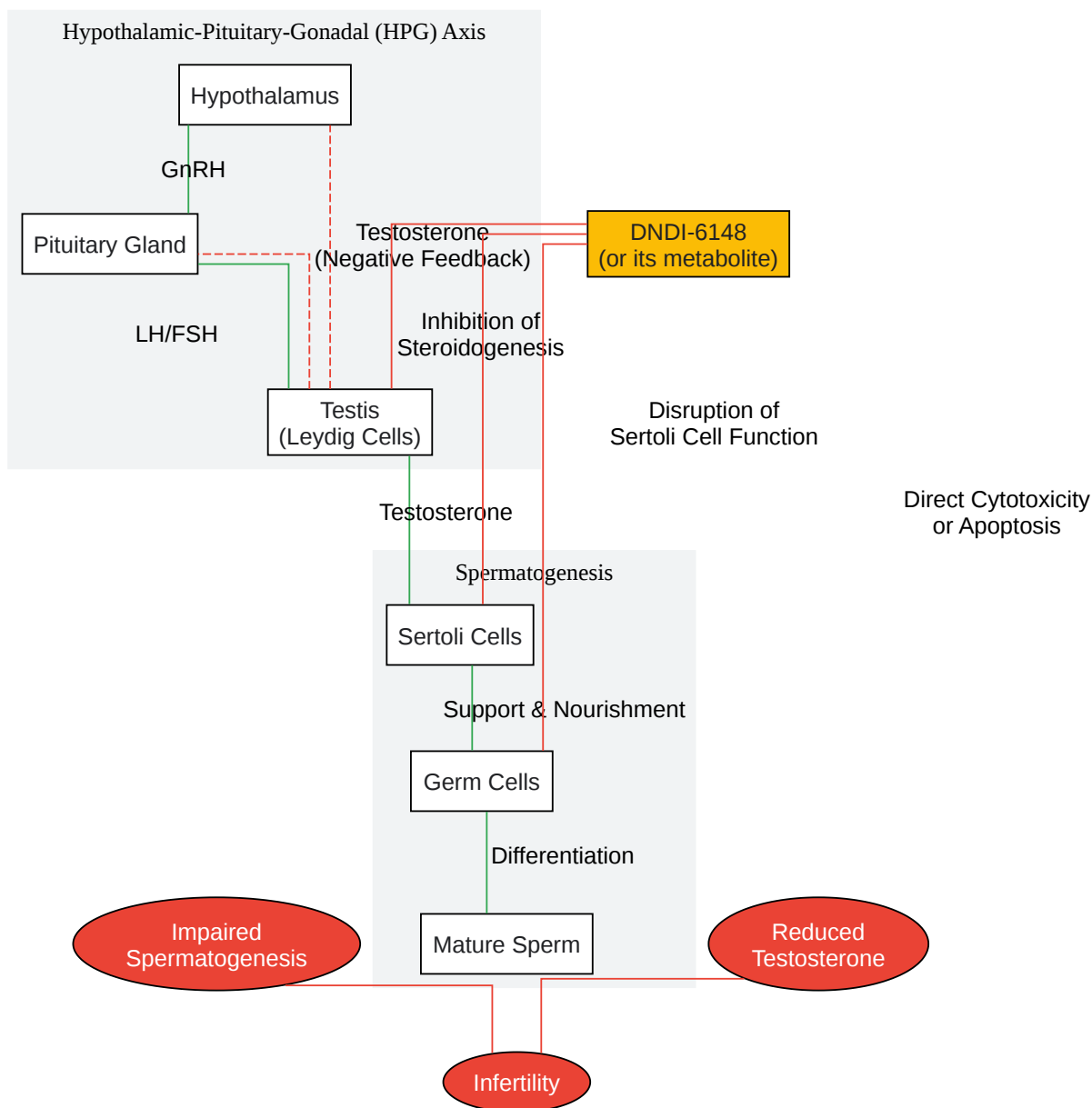


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Workflow for a 28-day oral toxicology study.

Hypothetical Signaling Pathway for Reproductive Toxicity

Disclaimer: The specific signaling pathway for **DNDI-6148**-induced reproductive toxicity is not publicly available. The following diagram illustrates a generalized, hypothetical pathway by which a xenobiotic could disrupt male reproductive function. This is for illustrative purposes only and may not represent the actual mechanism of **DNDI-6148**.



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